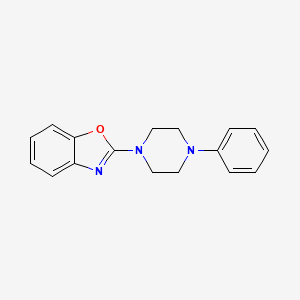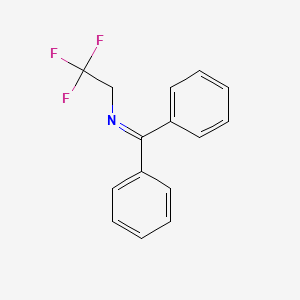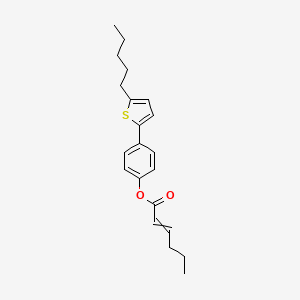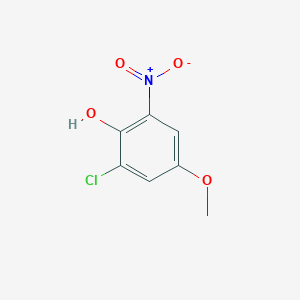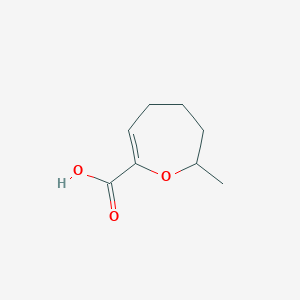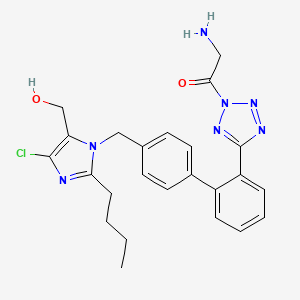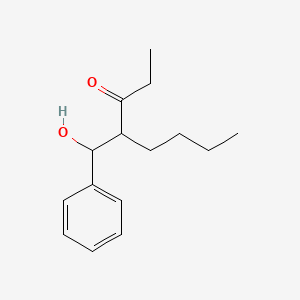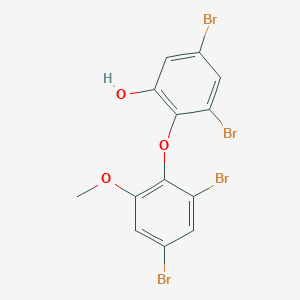
Phenol, 3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol: is a brominated phenol derivative with the molecular formula C13H8Br4O3 . This compound is characterized by the presence of multiple bromine atoms and a methoxy group attached to a phenoxy ring, making it a highly brominated and functionalized phenol. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,4-dibromo-6-methoxyphenol, followed by coupling with 3,5-dibromophenol under controlled conditions . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized phenols, while oxidation reactions can produce quinones .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It can be used in the development of new antimicrobial agents and as a reference compound in biological assays .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol involves its interaction with biological targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. These interactions can disrupt the function of microbial enzymes and proteins, leading to antimicrobial effects .
Comparación Con Compuestos Similares
2,4-Dibromo-6-isopropyl-3-methylphenol: Known for its antimicrobial properties and used as a preservative.
3,5-Dibromophenol: A simpler brominated phenol with similar chemical reactivity but fewer functional groups.
Propiedades
Número CAS |
372478-61-0 |
|---|---|
Fórmula molecular |
C13H8Br4O3 |
Peso molecular |
531.8 g/mol |
Nombre IUPAC |
3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H8Br4O3/c1-19-11-5-7(15)3-9(17)13(11)20-12-8(16)2-6(14)4-10(12)18/h2-5,18H,1H3 |
Clave InChI |
QSONEHJNOKDENL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Br)Br)OC2=C(C=C(C=C2Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
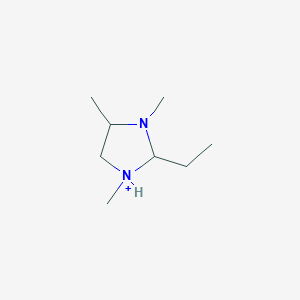
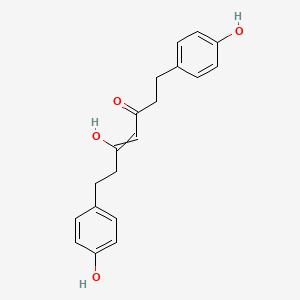
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
